molecular formula C7H10N4O4 B1329383 Bamnidazole CAS No. 31478-45-2

Bamnidazole

Numéro de catalogue B1329383
Numéro CAS: 31478-45-2
Poids moléculaire: 214.18 g/mol
Clé InChI: JOVXEDBYAWFQQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bamnidazole is a compound with the molecular formula C7H10N4O4 . It is also known by other names such as 2-(2-methyl-5-nitroimidazol-1-yl)ethyl carbamate . It has a molecular weight of 214.18 g/mol .


Molecular Structure Analysis

The molecular structure of Bamnidazole includes a benzimidazole core, which is a fused benzene and imidazole ring . The IUPAC name for Bamnidazole is 2-(2-methyl-5-nitroimidazol-1-yl)ethyl carbamate . The InChI and SMILES strings provide more detailed structural information .

Applications De Recherche Scientifique

1. Colon-Targeted Drug Delivery

Bamnidazole, specifically metronidazole (MTZ), has been incorporated into bioadhesive microspheres (BAMs) using Assam Bora rice starch. This novel colon-targeted delivery system shows potential in effectively delivering drugs to the colon. The in vitro and in vivo evaluations indicate that these microspheres ensure the drug's retention and release specifically in the colon, unaffected by the gastrointestinal tract's hostile environment. This research highlights the BAMs' potential in enhancing the effectiveness of colon-targeted therapies (Ahmad et al., 2012).

2. Treatment of Infections

Bamnidazole has been studied for its efficacy in treating various infections. For instance, its role in treating perineal Crohn's disease was examined, showing significant healing and reduction in disease symptoms (Bernstein et al., 1980). Another study compared its effectiveness with albendazole in treating Giardia duodenalis infections, finding both drugs to be equally effective (Solaymani-Mohammadi et al., 2010).

3. Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of Bamnidazole, specifically metronidazole, have been extensively studied. Research shows that when administered orally, it achieves concentrations effective against most susceptible microorganisms. It has good tissue distribution, including the central nervous system, and is extensively metabolized by the liver (Lau et al., 1992). Another study highlights that metronidazole'spharmacokinetics are largely unaffected by factors like renal failure, age, or pregnancy, making it a versatile option for various patient groups (Lamp et al., 1999).

4. Therapeutic Uses and Safety

Metronidazole's diverse therapeutic uses and its safety profile have been reviewed, confirming its efficacy in treating a range of infections, including those caused by anaerobic bacteria and protozoa. The review also discusses its potential neurotoxicity and genotoxicity, highlighting the need for further research to establish its safe use (Hernández Ceruelos et al., 2019).

5. Treatment of Non-Steroidal Anti-Inflammatory Drug Induced Enteropathy

A study has evaluated the impact of metronidazole on intestinal inflammation and blood loss in patients taking non-steroidal anti-inflammatory drugs (NSAIDs). The results suggest that metronidazole effectively reduces intestinal inflammation and blood loss, making it a potential therapeutic agent in managing NSAID-induced enteropathy (Bjarnason et al., 1992).

Propriétés

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c1-5-9-4-6(11(13)14)10(5)2-3-15-7(8)12/h4H,2-3H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVXEDBYAWFQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185378
Record name Bamnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bamnidazole

CAS RN

31478-45-2
Record name Bamnidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31478-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamnidazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamnidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bamnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamnidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X7Y0185J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamnidazole
Reactant of Route 2
Reactant of Route 2
Bamnidazole
Reactant of Route 3
Reactant of Route 3
Bamnidazole
Reactant of Route 4
Reactant of Route 4
Bamnidazole
Reactant of Route 5
Reactant of Route 5
Bamnidazole
Reactant of Route 6
Reactant of Route 6
Bamnidazole

Citations

For This Compound
15
Citations
JR Bales, MA Mazid, PJ Sadler, A Aggarwal… - Journal of the …, 1985 - pubs.rsc.org
A range of complexes of the type [PtL2X2](where L is a substituted 5-nitroimidazole, and X2 is a dihalide or a dicarboxylate) has been prepared and characterised by a variety of …
Number of citations: 18 pubs.rsc.org
AP AGENT - 1999 - Springer
BAX 1526 45 Page 1 B 306 - f1ufenamic acid. B 577 - etofenamate. B 1420 - propanidid. B3592 - [Thi5,8,DPhe'l-bradykinin. B3880 - [Thi5,B,DPhe'l-bradykinin. B3926 - [Thi5,B,DPhe'l-…
Number of citations: 0 link.springer.com
A Meneses-Marcel, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A computational (virtual) screening test to identify potential trichomonacidals has been developed. Molecular structures of trichomonacidal and non-trichomonacidal drugs were …
Number of citations: 86 www.sciencedirect.com
M Imran, SA Khan, MK Alshammari, AM Alqahtani… - Pharmaceuticals, 2022 - mdpi.com
Human African trypanosomiasis (HAT or ‘sleeping sickness’) is a neglected tropical disease. If untreated, it is always fatal and leads to death. A few treatments are available for HAT, but …
Number of citations: 16 www.mdpi.com
SNJ Moreno, R Docampo - Oxygen Radicals in Biology and Medicine, 1988 - Springer
Oxidative decarboxylation of pyruvate is catalyzed in trichomonads by pyruvate:ferredoxin oxidoreductase (PFO). This enzyme is localized in characteristic membrane-bound organelles …
Number of citations: 1 link.springer.com
W He, L Van Puyvelde, L Maes… - Natural product …, 2003 - Taylor & Francis
Cussonia holstii is a traditional medicinal plant used in Kenya, which has not been studied chemically up-to-date. Upon biological screening, a substantial antitrichomonas activity was …
Number of citations: 31 www.tandfonline.com
OM Rivera‐Borroto, Y Marrero‐Ponce… - QSAR & …, 2009 - Wiley Online Library
Few years ago, the World Health Organization estimated the number of adults with trichomoniasis at 170 million worldwide, more than the combined numbers for gonorrhea, syphilis, …
Number of citations: 23 onlinelibrary.wiley.com
Y Marrero-Ponce, Y Machado-Tugores… - Current Drug …, 2005 - ingentaconnect.com
Computational approaches are developed to design or rationally select, from structural databases, new lead trichomonacidal compounds. First, a data set of 111 compounds was split (…
Number of citations: 56 www.ingentaconnect.com
Y Marrero-Ponce, A Meneses-Marcel… - … Organic Chemistry X, 2006 - academia.edu
Trichomonas vaginalis (Tv) is the causative agent of the most common, nonviral, sexually transmitted disease in women and men world-wide. Since 1959 metronidazole (MTZ) has …
Number of citations: 1 www.academia.edu
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.